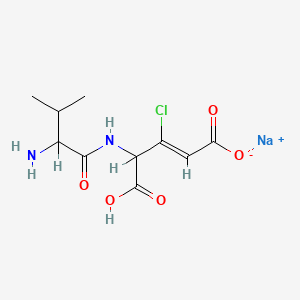

3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

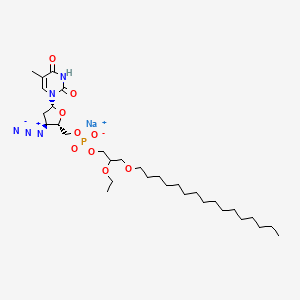

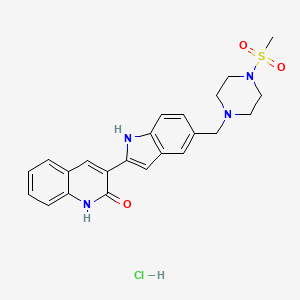

FR-900148 is a novel antibiotic compound produced by a strain of Streptomyces xanthocidicus. This compound contains chlorine in its molecular structure and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. it is not effective against wild-type Pseudomonas aeruginosa .

Preparation Methods

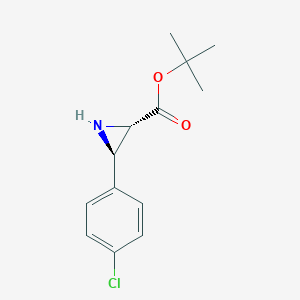

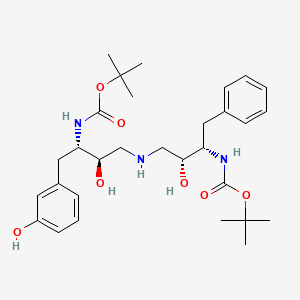

FR-900148 is synthesized through fermentation using the Streptomyces xanthocidicus strain. The fermentation broth is then processed to isolate the compound. The structure of FR-900148 has been established as 1-N-valyl-3-chloro-2,5-dihydro-5-oxo-1H-pyrrole-2-carboxylic acid based on spectroscopic and chemical evidence .

Chemical Reactions Analysis

FR-900148 undergoes several chemical reactions, including:

Hydrogenation: Consumes two moles of hydrogen, resulting in the liberation of hydrochloric acid.

Acid Hydrolysis: Produces valine and glutamic acid.

Acetylation and Methylation: Treatment with acetic anhydride followed by methylation with diazomethane yields an N-acetyl methyl derivative.

Scientific Research Applications

FR-900148 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an antibiotic, inhibiting cell wall synthesis in susceptible bacteria. This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibacterial agents .

Mechanism of Action

The antibacterial action of FR-900148 is attributed to its ability to inhibit cell wall synthesis, leading to the formation of spheroplasts from susceptible cells. This disruption in cell wall synthesis ultimately results in bacterial cell death .

Comparison with Similar Compounds

FR-900148 is unique due to its chlorine-containing structure and its specific activity against Gram-positive and Gram-negative bacteria. Similar compounds include other antibiotics produced by Streptomyces species, such as:

Properties

CAS No. |

73706-57-7 |

|---|---|

Molecular Formula |

C10H14ClN2NaO5 |

Molecular Weight |

300.67 g/mol |

IUPAC Name |

sodium;(Z)-4-[(2-amino-3-methylbutanoyl)amino]-3-chloro-5-hydroxy-5-oxopent-2-enoate |

InChI |

InChI=1S/C10H15ClN2O5.Na/c1-4(2)7(12)9(16)13-8(10(17)18)5(11)3-6(14)15;/h3-4,7-8H,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18);/q;+1/p-1/b5-3-; |

InChI Key |

AKJSUCOBHVODJX-FBZPGIPVSA-M |

Isomeric SMILES |

CC(C)C(C(=O)NC(/C(=C/C(=O)[O-])/Cl)C(=O)O)N.[Na+] |

Canonical SMILES |

CC(C)C(C(=O)NC(C(=CC(=O)[O-])Cl)C(=O)O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.